REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[CH:6][C:5]=1[OH:11].Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].[K]>CC(C)=O.C(OCC)(=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([I:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16] |^1:19|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)I)O)=O
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
FILTRATION
|
Details
|
Filter out the solid
|
Type
|
CUSTOM
|
Details
|
evaporate acetone
|
Type
|
CUSTOM
|
Details
|
to give a white residue
|
Type
|
WASH
|
Details
|
wash with brine
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)I)OCC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |